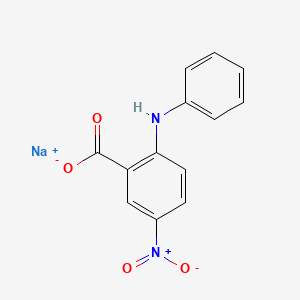
CID 71351900
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71351900 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71351900 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often involve multiple steps, including the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: CID 71351900 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the conditions under which they are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized using analytical techniques such as spectroscopy and chromatography.
Scientific Research Applications
CID 71351900 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 71351900 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing existing ones.
Comparison with Similar Compounds
CID 71351900 can be compared with other similar compounds to highlight its unique properties. Similar compounds may share structural features or reactivity patterns, but this compound may exhibit distinct characteristics that make it particularly useful in certain applications. Some similar compounds include those with related molecular structures or functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable subject of study, and ongoing research continues to uncover new applications and insights.
Properties
Molecular Formula |
La3Sn |
|---|---|
Molecular Weight |
535.43 g/mol |
InChI |
InChI=1S/3La.Sn |
InChI Key |
RUYCGQPKMVTXIC-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)acetic acid](/img/structure/B14727925.png)

![(2S)-2-amino-5-[[(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14727936.png)
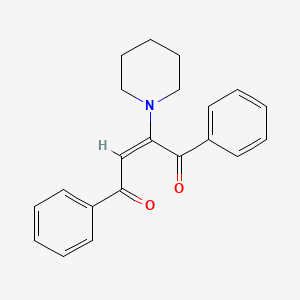
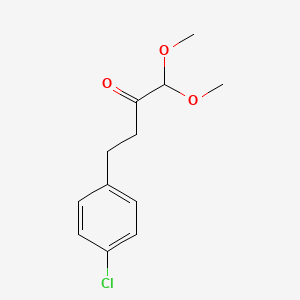

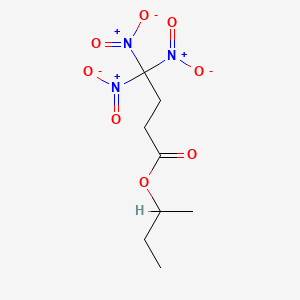

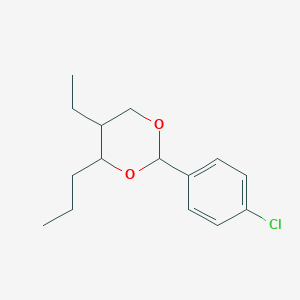
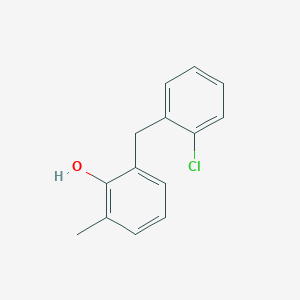
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
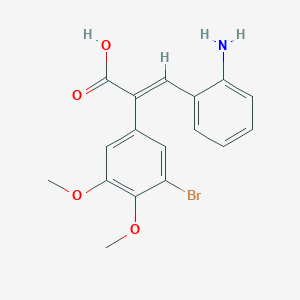
![2'H-Spiro[1,3-dioxolane-2,8'-naphtho[2,1-f]quinolin]-2'-one](/img/structure/B14727996.png)
